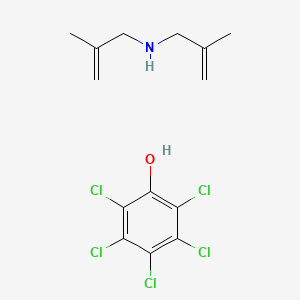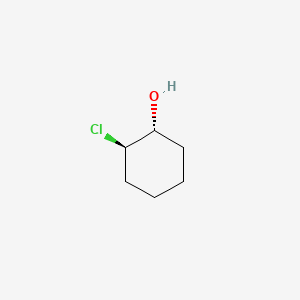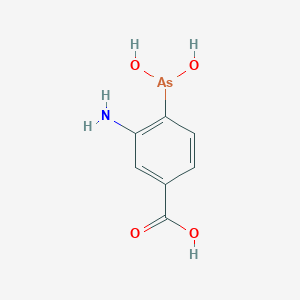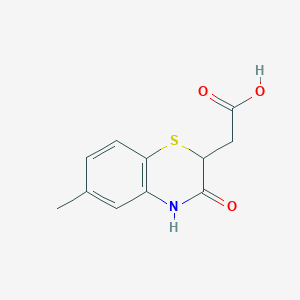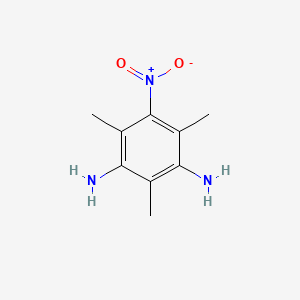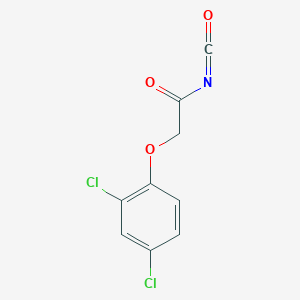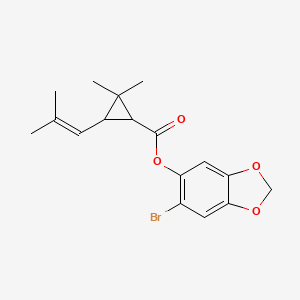
4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one is a synthetic organic compound characterized by the presence of a chlorophenyl group and two morpholine rings attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the butanone moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea
- 1-morpholin-4-yl-butan-2-one
Uniqueness
4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one is unique due to the presence of two morpholine rings and a chlorophenyl group, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
6273-28-5 |
|---|---|
Molekularformel |
C18H25ClN2O3 |
Molekulargewicht |
352.9 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-3,4-dimorpholin-4-ylbutan-2-one |
InChI |
InChI=1S/C18H25ClN2O3/c1-14(22)17(20-6-10-23-11-7-20)18(21-8-12-24-13-9-21)15-2-4-16(19)5-3-15/h2-5,17-18H,6-13H2,1H3 |
InChI-Schlüssel |
KPSJPFNMTNAOEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(C1=CC=C(C=C1)Cl)N2CCOCC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


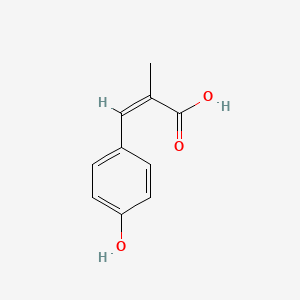

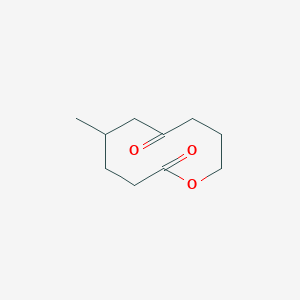
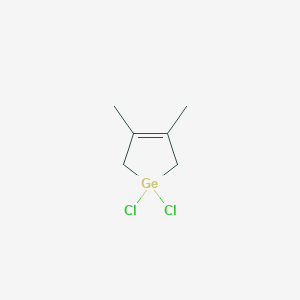
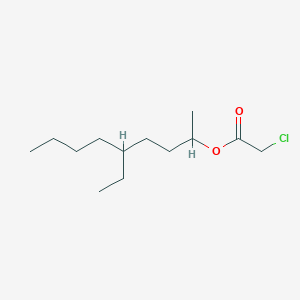
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)
